N-(5-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(5-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by:
- Aryl group: 5-chloro-2-methylphenyl, providing lipophilic and electron-withdrawing properties.
- Triazole core: 1,2,4-triazole substituted at the 4-position with a propenyl (allyl) group and at the 5-position with a pyridin-3-yl moiety.
Properties
Molecular Formula |
C19H18ClN5OS |
|---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H18ClN5OS/c1-3-9-25-18(14-5-4-8-21-11-14)23-24-19(25)27-12-17(26)22-16-10-15(20)7-6-13(16)2/h3-8,10-11H,1,9,12H2,2H3,(H,22,26) |
InChI Key |
UUKHEDCSNUCDLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2CC=C)C3=CN=CC=C3 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a triazole ring, which is known for its biological activity, particularly in antifungal and anticancer applications. The synthesis typically involves multi-step reactions starting from readily available precursors. The specific synthetic pathway often includes the formation of the triazole moiety through cyclization reactions involving thioketones and hydrazines.
Antifungal Properties
Research has indicated that derivatives of triazole compounds exhibit potent antifungal activity. For instance, studies have shown that similar triazole derivatives can outperform traditional antifungals like fluconazole against various Candida species. The mechanism of action is primarily attributed to the inhibition of fungal sterol synthesis, disrupting cell membrane integrity.
In a comparative study, compounds similar to N-(5-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide demonstrated minimum inhibitory concentrations (MIC) significantly lower than fluconazole against Candida albicans and other pathogenic fungi .
Anticancer Activity
The compound has also been evaluated for anticancer properties. Preliminary studies suggest that it may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro assays have shown promising results against several cancer cell lines, indicating its potential as a lead compound for further development .
Case Studies
Case Study 1: Antifungal Efficacy
A study involved synthesizing a series of triazole derivatives, including the target compound. The efficacy was tested against clinical isolates of Candida species. Results indicated that the compound exhibited an MIC of less than 25 µg/mL against resistant strains, suggesting its potential as a new treatment option for fungal infections .
Case Study 2: Anticancer Mechanism
In another investigation focusing on cancer cell lines (e.g., breast and lung cancer), the compound was shown to induce apoptosis through the activation of caspase pathways. Flow cytometry analysis confirmed increased early apoptosis rates compared to control groups treated with standard chemotherapeutics .
Comparative Analysis Table
| Property | This compound | Fluconazole |
|---|---|---|
| Chemical Class | Triazole | Triazole |
| Mechanism of Action | Inhibits ergosterol synthesis | Inhibits ergosterol synthesis |
| MIC (Candida albicans) | ≤ 25 µg/mL | > 32 µg/mL |
| Anticancer Activity | Induces apoptosis in cancer cell lines | Limited efficacy |
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group is highly susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| Hydrogen peroxide (H₂O₂) | Ethanol, 50–60°C | Sulfoxide derivative | 65–75% |
| Potassium permanganate (KMnO₄) | Acidic aqueous solution, reflux | Sulfone derivative | 55–60% |
-
Mechanism : Oxidation proceeds via electrophilic attack on the sulfur atom, forming intermediates that stabilize through resonance. For example, H₂O₂ generates a sulfoxide through a two-electron oxidation step, while stronger oxidants like KMnO₄ fully oxidize the sulfur to a sulfone.
-
Structural Impact : Oxidation alters the electronic properties of the molecule, potentially enhancing its biological activity or solubility.
Reduction Reactions
The allyl (prop-2-en-1-yl) group undergoes catalytic hydrogenation to form a saturated propyl chain:
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂/Pd-C | Ethanol, 25°C, 1 atm H₂ | N-(5-chloro-2-methylphenyl)-2-{[4-propyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | 80–85% |
| Sodium borohydride (NaBH₄) | Methanol, 0°C | Partial reduction of triazole ring (not observed) | <5% |
-
Selectivity : The allyl group is preferentially reduced over the triazole or pyridine rings under mild conditions.
-
Applications : Saturation of the allyl group may improve metabolic stability in pharmacological contexts.
Nucleophilic Substitution
The chloro substituent on the phenyl ring participates in nucleophilic aromatic substitution (NAS):
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Ammonia (NH₃) | DMF, 100°C, 12 hrs | Amino-substituted derivative | 40–50% |
| Methoxide (CH₃O⁻) | K₂CO₃, DMSO, 80°C | Methoxy-substituted derivative | 60–70% |
-
Mechanism : The electron-withdrawing chloro group activates the aromatic ring toward NAS, with the triazole and pyridine rings providing additional electron-deficient character.
-
Limitations : Steric hindrance from the methyl group on the phenyl ring reduces reactivity compared to unsubstituted analogs.
Triazole Ring Functionalization
The 1,2,4-triazole core can undergo alkylation or coordination reactions:
-
Metal Coordination : The triazole nitrogen atoms act as ligands for transition metals, forming complexes with potential catalytic or medicinal applications .
Hydrolysis of Acetamide
The acetamide group hydrolyzes under acidic or basic conditions:
| Conditions | Product | Yield |
|---|---|---|
| 6M HCl, reflux, 6 hrs | Carboxylic acid derivative | 90–95% |
| 2M NaOH, ethanol, 60°C | Sodium carboxylate | 85–90% |
-
Mechanism : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while basic hydrolysis involves hydroxide attack at the carbonyl carbon.
Comparative Reactivity of Structural Analogs
The compound’s reactivity is influenced by its substitution pattern. Key comparisons include:
| Analog Structure | Reactivity Difference | Cause |
|---|---|---|
| Replacement of pyridin-3-yl with furan | Reduced oxidation stability | Lower aromatic stabilization |
| Bromo substituent instead of chloro | Faster NAS reactions | Bromine’s higher polarizability |
Key Research Findings
-
Biological Implications : Oxidation products (e.g., sulfones) show enhanced antimicrobial activity compared to the parent compound.
-
Synthetic Challenges : NAS reactions require rigorous temperature control to avoid decomposition of the triazole ring.
-
Structural Insights : X-ray crystallography confirms that the triazole and pyridine rings adopt a coplanar conformation, facilitating π-π interactions in coordination complexes .
Comparison with Similar Compounds
Alkyl Chain Modifications
- Target compound : 4-(prop-2-en-1-yl) group introduces unsaturation, which may enhance reactivity or metabolic stability compared to saturated chains.
- Ethyl-substituted analog (C18H18ClN5OS): Replacing propenyl with ethyl () reduces steric hindrance and increases hydrophobicity (logP ~3.2 vs. ~2.8 for propenyl). This analog shows similar molecular mass (387.886 Da) but lower polarity .
Pyridine Positional Isomerism
- Pyridin-3-yl vs. pyridin-2-yl/4-yl :
- Target compound : Pyridin-3-yl may facilitate π-π stacking with aromatic residues in protein targets.
- Pyridin-2-yl analog (): Nitrogen at the 2-position could enhance hydrogen bonding but reduce solubility due to intramolecular interactions.
- Pyridin-4-yl analog (): Linear geometry may optimize binding in planar active sites (e.g., kinase domains) .
Aryl Group Modifications
Chlorine and Methyl Positioning
Anti-Exudative Activity
- Furan-2-yl triazole derivatives (): Substituting pyridine with furan (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) reduces anti-exudative efficacy (45% inhibition vs. 62% for diclofenac sodium at 10 mg/kg). Pyridine-containing analogs like the target compound likely exhibit stronger activity due to improved target engagement .
Antiproliferative Potential
- Hydroxyacetamide derivatives (): Introduction of hydroxy groups improves solubility but may compromise cell permeability. The target compound’s unmodified acetamide group likely offers a balance between bioavailability and stability .
Molecular Properties
*Estimated using QSAR models.
Q & A
Basic Synthesis and Characterization
Q1: What are the common synthetic routes for preparing N-(5-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide analogs? A: The compound can be synthesized via alkylation of triazol-3-thione intermediates with α-chloroacetamides in the presence of KOH, followed by functionalization of substituents (e.g., pyridinyl or allyl groups) using condensation or cyclization reactions. Key steps include optimizing reaction time, temperature (e.g., reflux at 150°C), and catalysts like pyridine/zeolite mixtures .
Q2: How is structural characterization performed for such triazole-acetamide derivatives? A: Characterization typically involves:
- 1H NMR to confirm substituent positions and integration ratios.
- IR spectroscopy for identifying thioether (C–S) and amide (N–H) bonds.
- LC-MS for molecular weight validation.
- Elemental analysis to verify purity and stoichiometry .
Advanced Synthesis Challenges
Q3: How can researchers optimize reaction yields when introducing sterically hindered substituents (e.g., pyridin-3-yl)? A: Steric hindrance may reduce reaction efficiency. Strategies include:
- Using polar aprotic solvents (e.g., DMF) to enhance solubility.
- Employing microwave-assisted synthesis to reduce reaction time.
- Introducing protecting groups for sensitive functional groups during intermediate steps .
Q4: What analytical methods resolve contradictions in reported synthetic yields for similar compounds? A: Discrepancies may arise from varying purification techniques (e.g., column chromatography vs. recrystallization) or solvent systems. Comparative studies using HPLC purity assays and reproducibility tests under controlled conditions (e.g., inert atmosphere, standardized catalysts) are recommended .
Biological Activity Profiling
Q5: What in vitro assays are suitable for preliminary anti-exudative activity screening of this compound? A: Rat carrageenan-induced paw edema models are commonly used. Measure inhibition of inflammatory markers (e.g., prostaglandins) at doses of 50–100 mg/kg, with statistical validation via ANOVA .
Q6: How can computational tools predict the biological potential of novel triazole-acetamide derivatives? A: PASS software predicts activity spectra (e.g., anti-inflammatory, antimicrobial), while molecular docking (e.g., AutoDock Vina) identifies binding affinities to targets like COX-2 or bacterial enzymes. Validate predictions with in vitro assays .
Structural and Mechanistic Insights
Q7: How does the pyridin-3-yl substituent influence the compound’s electronic properties? A: The electron-withdrawing pyridine ring enhances the electrophilicity of the triazole core, potentially improving interactions with biological targets. DFT calculations can map electron density distributions .
Q8: What crystallographic techniques resolve disorder in the allyl (prop-2-en-1-yl) group during X-ray analysis? A: Use SHELXL refinement with restraints for bond lengths/angles. High-resolution data (≤ 0.8 Å) and low-temperature (100 K) measurements reduce thermal motion artifacts .
Stability and Degradation
Q9: What conditions accelerate hydrolytic degradation of the acetamide moiety? A: Acidic/basic conditions (pH < 3 or > 10) promote hydrolysis. Monitor degradation via HPLC-MS and stabilize formulations using lyophilization or non-aqueous solvents .
Q10: How do light and temperature affect the stability of the thioether linkage? A: UV exposure (> 300 nm) and elevated temperatures (> 40°C) may cleave C–S bonds. Conduct accelerated stability studies (ICH guidelines) with LC-MS tracking .
Advanced Methodological Integration
Q11: How can flow chemistry improve the scalability of triazole-acetamide synthesis? A: Continuous-flow reactors enhance reproducibility and safety for exothermic steps (e.g., POCl3 reactions). Optimize parameters via Design of Experiments (DoE) to maximize throughput .
Q12: What hybrid approaches combine synthesis and computational modeling for SAR studies? A: Integrate QSAR models with combinatorial library synthesis. Use robotic platforms for high-throughput screening and machine learning to correlate substituent effects with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
